Cas no 632627-70-4 (Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Benzoic acid, 3-amino-5-(4-morpholinyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-amino-5-(4-morpholinyl)-
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- Inchi: 1S/C11H14N2O3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4,12H2,(H,14,15)
- InChI Key: HQCBZMUGKYWHAQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(N2CCOCC2)=CC(N)=C1
Benzoic acid, 3-amino-5-(4-morpholinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25925735-1.0g |
3-amino-5-(morpholin-4-yl)benzoic acid |
632627-70-4 | 95% | 1.0g |
$0.0 | 2023-01-01 |
Benzoic acid, 3-amino-5-(4-morpholinyl)- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Benzoic acid, 3-amino-5-(4-morpholinyl)-
Recent Advances in the Study of Benzoic acid, 3-amino-5-(4-morpholinyl)- (CAS: 632627-70-4): A Comprehensive Research Brief
The compound Benzoic acid, 3-amino-5-(4-morpholinyl)- (CAS: 632627-70-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound's unique structural features, including the morpholine moiety and amino group, make it a promising candidate for drug development, particularly in the areas of oncology and infectious diseases.
Recent studies have explored the synthetic pathways for Benzoic acid, 3-amino-5-(4-morpholinyl)-, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis process. The researchers employed a palladium-catalyzed coupling reaction, achieving a yield of 85% with high purity (>98%). This advancement addresses previous challenges in large-scale production, paving the way for further pharmacological investigations.
In terms of biological activity, preliminary in vitro studies have demonstrated the compound's potent inhibitory effects on specific kinase enzymes implicated in cancer progression. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that Benzoic acid, 3-amino-5-(4-morpholinyl)- exhibited IC50 values in the nanomolar range against several cancer cell lines, including breast and lung cancer. The compound's mechanism of action appears to involve the disruption of cell signaling pathways, particularly those mediated by PI3K/AKT/mTOR, which are critical for tumor growth and survival.
Further investigations have explored the compound's potential as an antimicrobial agent. A 2023 study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and biofilm formation, suggesting its potential as a novel antibiotic scaffold.
Pharmacokinetic studies of Benzoic acid, 3-amino-5-(4-morpholinyl)- have also progressed, with recent data indicating favorable absorption and distribution profiles in animal models. A 2024 publication in Drug Metabolism and Disposition reported that the compound exhibits good oral bioavailability (approximately 65%) and a half-life suitable for once-daily dosing. These properties, combined with its low toxicity profile in preclinical studies, position it as a promising candidate for further clinical development.
Looking ahead, researchers are focusing on structure-activity relationship (SAR) studies to optimize the compound's therapeutic index. Computational modeling and high-throughput screening approaches are being employed to identify derivatives with enhanced potency and selectivity. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical and clinical trials, particularly for oncology indications.
In conclusion, Benzoic acid, 3-amino-5-(4-morpholinyl)- (CAS: 632627-70-4) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities, coupled with recent advances in synthesis and pharmacokinetics, underscore its potential as a multifunctional therapeutic agent. As research progresses, this compound may offer novel treatment options for challenging medical conditions, including cancer and antibiotic-resistant infections.
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